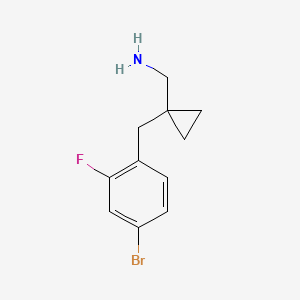
2-(Sulfanylmethyl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Sulfanylmethyl)benzene-1,4-diol is an organic compound with the molecular formula C7H8O2S It is a derivative of benzene, featuring two hydroxyl groups (-OH) at the 1 and 4 positions, and a sulfanylmethyl group (-CH2SH) at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Sulfanylmethyl)benzene-1,4-diol can be achieved through several methods. One common approach involves the reaction of 1,4-dihydroxybenzene (hydroquinone) with a sulfanylmethylating agent. For instance, the reaction of hydroquinone with 2-sulfanylbenzohydrazide in the presence of a base such as sodium hydroxide can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Sulfanylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfanylmethyl group can be reduced to a methyl group.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as bromine or nitric acid can be used in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 2-(sulfanylmethyl)-1,4-benzoquinone.
Reduction: Formation of 2-methylbenzene-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Sulfanylmethyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential antibacterial and antioxidant properties.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Sulfanylmethyl)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfanylmethyl group can undergo nucleophilic attacks. These interactions can affect biological pathways, such as inhibiting bacterial growth by disrupting cell wall synthesis .
Comparación Con Compuestos Similares
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison: 2-(Sulfanylmethyl)benzene-1,4-diol is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity compared to other benzenediols.
Propiedades
Fórmula molecular |
C7H8O2S |
|---|---|
Peso molecular |
156.20 g/mol |
Nombre IUPAC |
2-(sulfanylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C7H8O2S/c8-6-1-2-7(9)5(3-6)4-10/h1-3,8-10H,4H2 |
Clave InChI |
FAEQCJDCOOYTDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


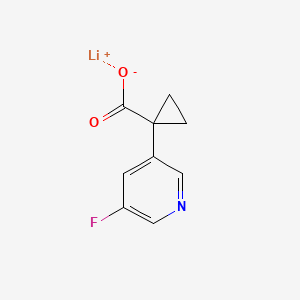

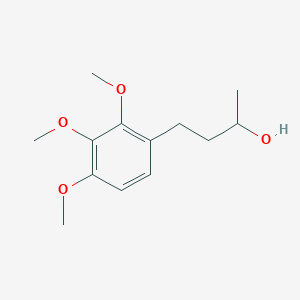

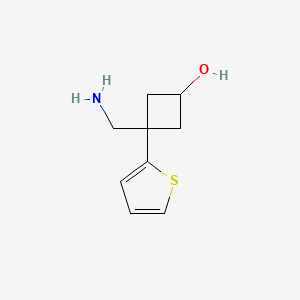

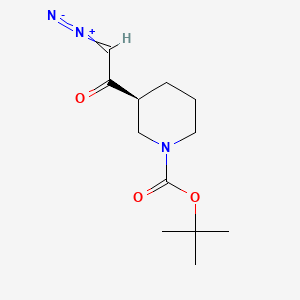
![4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride](/img/structure/B13588833.png)
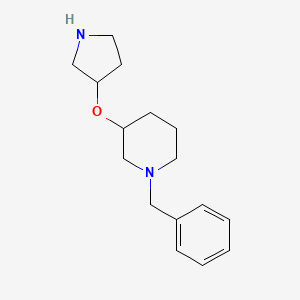

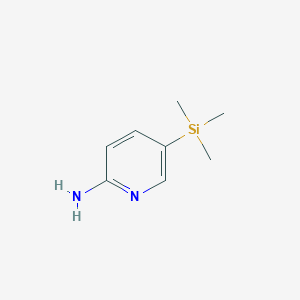
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide](/img/structure/B13588842.png)
